molecular formula C13H24N2O2 B1391640 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid CAS No. 1216878-89-5

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Cat. No.: B1391640
CAS No.: 1216878-89-5
M. Wt: 240.34 g/mol
InChI Key: XLGKQQPFLTVXDD-UHFFFAOYSA-N
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Description

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid is a chemical compound that belongs to the class of bipiperidine derivatives.

Preparation Methods

The synthesis of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the alkylation of piperidine derivatives followed by carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to meet the demands of pharmaceutical and chemical industries, where high purity and reproducibility are crucial .

Chemical Reactions Analysis

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid can be compared with other bipiperidine derivatives, such as:

    1,4’-Bipiperidine-1’-carboxylic acid: This compound lacks the dimethyl substitution, which may result in different chemical reactivity and biological activity.

    1,3’-Dimethyl-1,4’-bipiperidine-4-carboxamide: The carboxamide derivative may exhibit different solubility and pharmacokinetic properties compared to the carboxylic acid.

    1,3’-Dimethyl-1,4’-bipiperidine-4-methanol:

The uniqueness of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1,3-dimethylpiperidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-9-14(2)6-5-12(10)15-7-3-11(4-8-15)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGKQQPFLTVXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Reactant of Route 2
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Reactant of Route 3
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Reactant of Route 4
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Reactant of Route 5
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Reactant of Route 6
1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

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